molecular formula C14H16N2O2 B2879964 N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide CAS No. 2411257-76-4

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide

Cat. No.: B2879964
CAS No.: 2411257-76-4
M. Wt: 244.294
InChI Key: IYJZJJIBMXIJPN-UHFFFAOYSA-N
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Description

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.294 g/mol. This compound is characterized by the presence of a cyanopropoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide typically involves the reaction of 3-(1-cyanopropoxy)benzyl chloride with prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-phenylbut-2-enamide: Another compound with a similar structure but different substituents.

    N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide: A compound with a trifluoromethyl group instead of a cyanopropoxy group.

Uniqueness

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide is unique due to the presence of the cyanopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-[[3-(1-cyanopropoxy)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-12(9-15)18-13-7-5-6-11(8-13)10-16-14(17)4-2/h4-8,12H,2-3,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJZJJIBMXIJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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